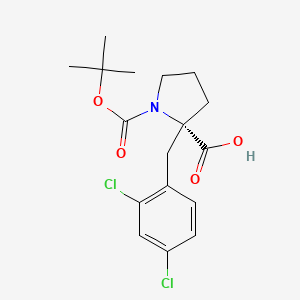

(S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid

Description

(S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1217856-28-4) is a chiral, Boc-protected pyrrolidine derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₇H₂₁Cl₂NO₄, with a molecular weight of 374.26 g/mol . The compound features a tert-butoxycarbonyl (Boc) group at the pyrrolidine nitrogen, providing amine protection during solid-phase peptide synthesis (SPPS). The 2,4-dichlorobenzyl substituent enhances lipophilicity, influencing membrane permeability and binding interactions in drug candidates. It is stored under dry conditions at 2–8°C and is commercially available from suppliers in China, the US, and India, though temporary stock shortages have been reported .

Properties

IUPAC Name |

(2S)-2-[(2,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)9-13(11)19/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAALXHRKJFITN-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428023 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217856-28-4 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group and a dichlorobenzyl moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The Boc group is often introduced to protect the amine functionality during the synthesis process. Various methodologies have been explored, including the use of retro-Dieckmann reactions and nucleophilic addition reactions to generate the desired pyrrolidine framework .

The biological activity of this compound can be attributed to its interaction with various biological targets. Pyrrolidine derivatives are known to exhibit a range of pharmacological effects, including antibacterial, antifungal, and anti-inflammatory activities. The presence of the dichlorobenzyl group may enhance these effects by increasing lipophilicity and facilitating membrane penetration .

Pharmacological Effects

Research indicates that this compound exhibits significant antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against a variety of pathogens, including resistant strains . Additionally, compounds with similar structures have shown promise in modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have explored the efficacy of pyrrolidine derivatives similar to this compound:

- Antibacterial Activity : A study assessed the antibacterial properties of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with dichlorobenzyl substitutions exhibited enhanced activity compared to their non-substituted counterparts .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of pyrrolidine derivatives in murine models. The study found that these compounds significantly reduced markers of inflammation, suggesting a mechanism involving inhibition of pro-inflammatory cytokines .

Data Tables

| Activity Type | Compound | Effectiveness |

|---|---|---|

| Antibacterial | This compound | Effective against resistant strains |

| Anti-inflammatory | Similar pyrrolidine derivatives | Significant reduction in inflammatory markers |

| Antifungal | Pyrrolidine derivatives with dichlorobenzyl | Enhanced antifungal activity |

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 374.3 g/mol. Its structure features a pyrrolidine ring, which is a common motif in many bioactive compounds. The presence of the tert-butoxycarbonyl (BOC) group provides protection for the amine during synthesis, while the dichlorobenzyl moiety is crucial for biological activity.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, (S)-1-(tert-butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid has been utilized in the synthesis of prodrugs that target cancer cells selectively. A study demonstrated that modifying this compound could enhance its efficacy against specific cancer cell lines by improving its solubility and bioavailability .

Neurological Disorders

This compound's structural characteristics allow it to interact with neurotransmitter systems, making it a candidate for treating neurological disorders. It has been investigated for its potential to modulate receptors involved in neuroprotection and neurodegeneration .

Chiral Synthesis

The compound serves as an essential chiral building block in asymmetric synthesis. Its BOC protection allows for selective reactions that lead to high enantiomeric excesses in synthesized products. For example, it has been effectively used in the synthesis of various amino acids and peptides, which are critical in drug development .

Catalysis

Recent studies have highlighted its role as a catalyst in organic reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The ability to facilitate these reactions efficiently has made it valuable in synthetic organic chemistry .

Comparison with Similar Compounds

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic Acid

- CAS : 959582-83-3

- Molecular Weight : 374.27 g/mol

- Key Difference: The 2,4-dichlorobenzyl group is attached at the 4-position of the pyrrolidine ring instead of the 2-position.

(R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic Acid

- CAS : 959578-28-0

- Key Difference : The dichlorobenzyl group is substituted at the 3,4-positions instead of 2,4. The altered halogen positioning modifies electronic properties (e.g., electron-withdrawing effects) and may influence metabolic stability .

Functional Group Variations

(S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic Acid

(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride

- CAS : 1217610-34-8

- Key Difference : Lacks the Boc-protecting group, resulting in a free amine (as hydrochloride salt). This increases polarity and aqueous solubility, making it suitable for direct incorporation into peptide chains without deprotection steps .

Substituent Size and Steric Effects

(2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic Acid

- CAS : 364750-81-2

- Key Difference : A methyl group replaces the dichlorobenzyl substituent. The smaller alkyl group reduces steric hindrance and lipophilicity, favoring applications where bulkier groups impede synthesis or activity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-1-(tert-butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid?

- Methodology : Multi-step synthesis involving palladium-catalyzed coupling (e.g., Suzuki-Miyaura for aryl halide functionalization) and tert-butoxycarbonyl (Boc) protection. For example:

Step 1 : Introduce the 2,4-dichlorobenzyl group via alkylation or cross-coupling under inert atmosphere (N₂/Ar) using Pd(OAc)₂/XPhos catalyst and Cs₂CO₃ as base in tert-butanol at 40–100°C .

Step 2 : Boc protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol/water) .

- Critical Considerations : Monitor reaction progress via TLC or LC-MS. Ensure enantiomeric purity by chiral HPLC post-synthesis .

Q. How is the compound characterized to confirm its structural and stereochemical integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., 2,4-dichlorobenzyl protons at δ 7.2–7.5 ppm) and Boc group signals (tert-butyl at δ 1.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., C₁₈H₂₂Cl₂NO₄⁺: calc. 410.09, obs. 410.10) .

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to validate the (S)-configuration .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Hazards : Skin/eye irritation (H315/H319), respiratory irritation (H335), and acute toxicity (H302) .

- Protocols :

- Use nitrile gloves, safety goggles, and fume hoods.

- Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can stereochemical control be maintained during the synthesis of the (S)-configured pyrrolidine core?

- Strategies :

- Use enantiopure starting materials (e.g., (S)-proline derivatives) or asymmetric catalysis (e.g., Evans oxazaborolidine for alkylation) .

- Monitor diastereomer formation via NOESY NMR (e.g., spatial proximity of benzyl and Boc groups) .

- Optimize reaction temperature (<0°C for kinetically controlled steps to minimize racemization) .

Q. What formulation strategies are recommended for in vivo studies involving this compound?

- Approach : For low aqueous solubility, prepare a stock solution in DMSO (≤5% v/v) and dilute with saline containing Tween 80 (0.1–1% w/v) to ensure colloidal stability .

- Dosing : Calculate based on animal weight (e.g., 10 mg/kg for mice). Adjust pH to 7.4 with NaHCO₃ to minimize tissue irritation .

Q. How do storage conditions impact the compound’s stability, and what degradation products are observed?

- Stability Data :

- Hydrolysis : Boc group degrades in acidic/humid conditions, forming pyrrolidine-2-carboxylic acid (confirmed via LC-MS at m/z 266.03) .

- Light Sensitivity : Protect from UV exposure to prevent radical-mediated decomposition of the dichlorobenzyl moiety .

- Mitigation : Lyophilize and store under argon with desiccants (silica gel) .

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?

- HPLC Optimization :

- Use a C18 column (e.g., Waters XBridge™) with 0.1% TFA in water/acetonitrile gradient (10–90% over 20 min).

- Adjust column temperature (30–40°C) to separate diastereomers or epimers .

- Validation : Spiking with synthetic impurities (e.g., de-Boc derivative) to confirm resolution .

Q. What conditions are optimal for Boc deprotection without damaging the pyrrolidine core?

- Deprotection Protocol :

- Acidic Conditions : 4M HCl in dioxane (2–4 h, 0°C) or TFA/DCM (1:1 v/v, 1 h, RT) .

- Neutralization : Quench with cold NaHCO₃ and extract with ethyl acetate.

- Monitoring : Track Boc removal via IR (loss of carbonyl stretch at ~1680 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.